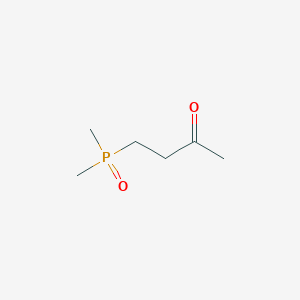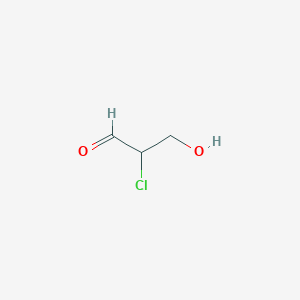
(2R,5R)-2,6-diamino-5-fluorohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-2,6-diamino-5-fluorohexanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and a fluorine atom on a hexanoic acid backbone, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,6-diamino-5-fluorohexanoic acid can be achieved through several synthetic routes. One common method involves the stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. This reaction is followed by selective cleavage at the N-O bond to yield the target molecule . The reaction conditions typically involve the use of L-proline as a chiral auxiliary to direct the stereochemistry and regiochemistry of the cycloaddition.
Industrial Production Methods
the principles of flow microreactor systems could be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-2,6-diamino-5-fluorohexanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with halohydrocarbons, leading to the formation of α,α-disubstituted amino acids.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halohydrocarbons for substitution reactions and various oxidizing and reducing agents for redox reactions. The reaction conditions typically involve the use of chiral catalysts and Lewis acids to achieve high enantioselectivity and yield .
Major Products Formed
Applications De Recherche Scientifique
(2R,5R)-2,6-diamino-5-fluorohexanoic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,5R)-2,6-diamino-5-fluorohexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R,5R)-2,6-diamino-5-fluorohexanoic acid include other chiral amino acid derivatives such as (2R,5R)-2-amino-5-hydroxyhexanoic acid and (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13FN2O2 |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(2R,5R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m1/s1 |
Clé InChI |
HILHCIBEZCWKBD-RFZPGFLSSA-N |
SMILES isomérique |
C(C[C@H](C(=O)O)N)[C@H](CN)F |
SMILES canonique |
C(CC(C(=O)O)N)C(CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
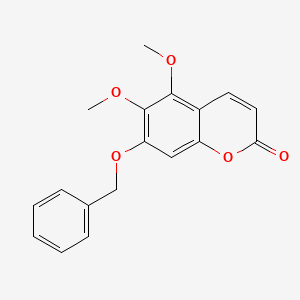
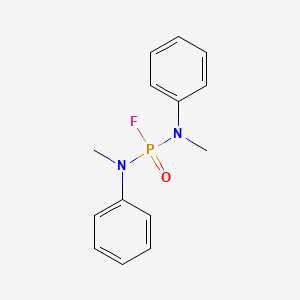


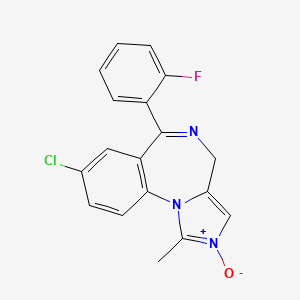
![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
